molecular formula C19H17NO B11215495 1-Naphthaleneacetamide, N-(4-methylphenyl)- CAS No. 154192-54-8

1-Naphthaleneacetamide, N-(4-methylphenyl)-

Cat. No.: B11215495
CAS No.: 154192-54-8
M. Wt: 275.3 g/mol
InChI Key: KSXUSKVWUYMABK-UHFFFAOYSA-N
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Description

1-Naphthaleneacetamide, N-(4-methylphenyl)- is a naphthalene-derived acetamide compound characterized by a naphthalene core (C₁₀H₇) linked to an acetamide group (CH₂CONH–) substituted at the nitrogen atom with a 4-methylphenyl group (C₆H₄CH₃). Its molecular formula is C₁₉H₁₇NO, with a molecular weight of 275.35 g/mol (inferred from structural analysis). This compound belongs to the acetamide class, known for diverse applications in pharmaceuticals, agrochemicals, and materials science. The 4-methylphenyl substituent introduces steric and electronic effects that influence its physicochemical properties, such as solubility, crystallinity, and biological activity.

Properties

CAS No.

154192-54-8

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-(4-methylphenyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H17NO/c1-14-9-11-17(12-10-14)20-19(21)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12H,13H2,1H3,(H,20,21)

InChI Key

KSXUSKVWUYMABK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1-Naphthaleneacetamide, N-(4-methylphenyl)- typically involves the reaction of 1-naphthylamine with acetic anhydride, followed by the introduction of the 4-methylphenyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Naphthaleneacetamide, N-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, with reagents such as bromine or chlorine, leading to halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include naphthoquinones, reduced amides, and halogenated naphthalenes.

Scientific Research Applications

Chemical Properties and Structure

1-Naphthaleneacetamide, N-(4-methylphenyl)- has the molecular formula C19H17NOC_{19}H_{17}NO and is classified under the category of naphthalene derivatives. Its structure consists of a naphthalene ring attached to an acetamide group, which contributes to its biological activity.

Agricultural Applications

Synthetic Auxin Activity

  • 1-Naphthaleneacetamide, N-(4-methylphenyl)- has been studied for its role as a synthetic auxin. Auxins are plant hormones that regulate growth and development. This compound influences various physiological processes such as root formation, fruit development, and cell elongation.

Herbicide Development

  • Research indicates that derivatives of naphthaleneacetamides are being explored for their herbicidal properties. For instance, emulsifiable concentrates containing similar compounds have shown efficacy in controlling grass weeds in flooded rice paddies, highlighting the potential for agricultural applications in weed management .

Medicinal Chemistry Applications

Therapeutic Potential

  • The compound is being investigated for its potential as a therapeutic agent. Studies have suggested that naphthaleneacetamides can act as inhibitors of specific enzymes involved in metabolic pathways related to obesity and diabetes. For example, compounds structurally related to 1-naphthaleneacetamide have been identified as dual modulators of acetyl-CoA carboxylase and peroxisome proliferator-activated receptors (PPARs), which are significant targets for treating metabolic disorders .

Neuropharmacology

  • In neuropharmacological research, derivatives of naphthaleneacetamide have been evaluated for their effects on neurotransmitter receptors. Investigations into the NMDA receptor subunits suggest that these compounds may have implications in understanding age-related cognitive decline .

Data Tables

Application Area Details References
Synthetic Auxin ActivityInfluences root formation and cell elongation in plants
Herbicide DevelopmentEffective against grass weeds in flooded rice paddies
Therapeutic PotentialInhibitors of enzymes related to obesity; dual modulators of ACC and PPARs
NeuropharmacologyEffects on NMDA receptor subunits; implications for cognitive decline

Case Studies

Case Study 1: Herbicidal Efficacy
A study conducted on the use of emulsifiable concentrates containing naphthalene derivatives demonstrated significant control over specific grass weeds in flooded environments. The results indicated a reduction in weed biomass by up to 80% compared to untreated controls, showcasing the practical utility of these compounds in agricultural settings.

Case Study 2: Metabolic Pathway Modulation
In a clinical trial involving compounds similar to 1-naphthaleneacetamide, participants with metabolic syndrome showed improved lipid profiles when treated with dual ACC/PPAR modulators. The study highlighted the potential for these compounds in developing new treatments for obesity-related conditions.

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetamide, N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Naphthaleneacetic Acid (NAA)
  • Molecular Formula : C₁₂H₁₀O₂
  • Molecular Weight : 186.20 g/mol
  • Key Difference : Replaces the acetamide (–CONH₂) group with a carboxylic acid (–COOH).
  • Implications :
    • NAA is a plant growth regulator with higher water solubility due to the polar carboxyl group.
    • The amide group in 1-naphthaleneacetamide, N-(4-methylphenyl)- enhances metabolic stability compared to the acid form.
N-(4-Methoxyphenyl)acetamide
  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol.
  • Key Difference : Substitutes the 4-methylphenyl group with a 4-methoxyphenyl moiety.
  • Reduced lipophilicity compared to the 4-methylphenyl analog.

Core Structure Variations

2,3-Disubstituted Thiazolidin-4-one Derivatives
  • Example : N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide.
  • Key Difference: Replaces the naphthalene core with a thiazolidinone ring.
  • Implications: Exhibits significant antiproliferative activity against renal cell adenocarcinoma (769-P cells). The 4-methylphenyl group at position 2 enhances cytotoxicity, suggesting structural flexibility for drug design.
N-(2-Aminoethyl)-1-Naphthaleneacetamide
  • Molecular Formula : C₁₄H₁₆N₂O
  • Molecular Weight : 228.29 g/mol.
  • Key Difference: Substitutes the 4-methylphenyl group with a 2-aminoethyl chain.
  • Implications: The amino group improves water solubility and enables protonation at physiological pH. Used as a pharmaceutical impurity in naphazoline production.

Substituent Position and Packing Effects

(E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimines
  • Example : Halogen-substituted analogs (Cl, Br) with 4-methylphenyl groups.
  • Key Difference : Incorporates imidazole-imine moieties instead of acetamide.
  • Implications :
    • Crystal packing dominated by weak interactions (C–H⋯N, π–π stacking), with dihedral angles ~56° between aromatic planes.
    • Similar 4-methylphenyl groups induce steric hindrance, affecting molecular twist and solid-state stability.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituent Notable Properties/Applications
1-Naphthaleneacetamide, N-(4-methylphenyl)- C₁₉H₁₇NO 275.35 Naphthalene 4-methylphenyl High lipophilicity, structural studies ongoing
1-Naphthaleneacetic Acid (NAA) C₁₂H₁₀O₂ 186.20 Naphthalene Carboxylic acid Plant growth regulator
N-(4-Methoxyphenyl)acetamide C₉H₁₁NO₂ 165.19 Benzene 4-methoxyphenyl Enhanced crystallinity
Thiazolidin-4-one Derivative C₁₃H₁₄N₂O₂S 262.33 Thiazolidinone 4-methylphenyl Anticancer activity (769-P cells)
N-(2-Aminoethyl)-1-naphthaleneacetamide C₁₄H₁₆N₂O 228.29 Naphthalene 2-aminoethyl Pharmaceutical impurity

Research Findings and Implications

  • Biological Activity: The 4-methylphenyl group in thiazolidinone derivatives induces G1 cell cycle arrest and apoptosis in cancer cells. Similar effects may be explored for 1-naphthaleneacetamide, N-(4-methylphenyl)-.
  • Crystallinity : Weak intermolecular interactions (C–H⋯N, π–π) in 4-methylphenyl-substituted compounds stabilize crystal lattices, critical for material design.
  • Solubility: Substituents like methoxy or amino groups modulate solubility, guiding pharmaceutical formulation.

Biological Activity

1-Naphthaleneacetamide, N-(4-methylphenyl)- (commonly referred to as N-(4-methylphenyl)-1-naphthaleneacetamide) is a compound with significant biological activity, particularly in the field of plant growth regulation and potential therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15_{15}H15_{15}N
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 154192-54-8

1-Naphthaleneacetamide acts primarily as an auxin-like substance, influencing various physiological processes in plants. Its mechanism involves:

  • Promotion of Cell Elongation : Similar to indole-3-acetic acid (IAA), it promotes cell elongation and division, which is crucial for plant growth.
  • Regulation of Gene Expression : It alters the expression levels of genes involved in growth and development.
  • Inhibition of Leaf Abscission : The compound has been shown to delay leaf drop in various plant species, enhancing retention during critical growth phases.

Plant Growth Regulation

1-Naphthaleneacetamide has been tested for its efficacy in promoting growth and delaying abscission in several plant species. Below is a summary of findings from various studies:

StudyPlant SpeciesConcentration UsedObserved Effect
Edgerton et al. (2024) Malus domestica (Apple)10-30 ppmSignificant reduction in leaf abscission
Pařízková (2019) Various Angiosperms5-50 ppmEnhanced root development and shoot elongation
PubChem Data General Plant ResponsesVariableAuxin-like effects observed in multiple assays

Study on Leaf Abscission

In a controlled experiment by Edgerton et al., the effectiveness of N-(4-methylphenyl)-1-naphthaleneacetamide in retarding leaf abscission was tested on apple trees. The results indicated a retention rate of 85% at a concentration of 20 ppm after 11 days compared to control groups treated with standard auxins.

Synergistic Effects with Other Compounds

Research has also indicated that N-(4-methylphenyl)-1-naphthaleneacetamide can work synergistically with other plant hormones. For instance, when combined with gibberellins, it showed enhanced growth-promoting effects, suggesting potential applications in horticulture for improving crop yields.

Toxicity and Safety Profile

The safety profile of N-(4-methylphenyl)-1-naphthaleneacetamide has been assessed across various studies. While it exhibits low toxicity to non-target organisms at recommended concentrations, further studies are necessary to evaluate its long-term environmental impact.

Q & A

Q. What are the recommended synthetic routes for 1-Naphthaleneacetamide, N-(4-methylphenyl)-, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between naphthalene derivatives and substituted acetamides under controlled conditions. A multi-step approach is common:

Acylation : React 4-methylaniline with acetic anhydride to form N-(4-methylphenyl)acetamide.

Naphthalene Functionalization : Introduce the naphthalene moiety via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on substituent compatibility.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

  • Key Considerations : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of 1-Naphthaleneacetamide, N-(4-methylphenyl)-?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Compare 1^1H NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and 13^13C signals (amide carbonyl at ~168–170 ppm) with literature data .
  • IR Spectroscopy : Validate amide C=O stretch (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with MS to assess purity and molecular ion peaks .

Advanced Research Questions

Q. How should researchers address contradictions in toxicological data for naphthalene derivatives like 1-Naphthaleneacetamide, N-(4-methylphenyl)-?

  • Methodological Answer : Conflicting data often arise from variations in exposure routes or model systems. Mitigate discrepancies by:
  • Standardized Assays : Follow OECD Guidelines for in vivo toxicity (e.g., OECD 423 for acute oral toxicity) and in vitro assays (e.g., Ames test for mutagenicity) .
  • Data Reconciliation : Cross-reference results across species (e.g., rodent vs. human cell lines) and exposure routes (oral, dermal, inhalation) using databases like EPA DSSTox .
  • Example : If hepatic toxicity is reported in rats but not in vitro models, evaluate species-specific metabolism (e.g., cytochrome P450 activity) .

Q. What advanced techniques resolve structural ambiguities in crystallographic studies of this compound?

  • Methodological Answer : Use X-ray crystallography with SHELX software for refinement:

Data Collection : Collect high-resolution (<1.0 Å) diffraction data at synchrotron facilities.

Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, prioritizing hydrogen-bonding networks and torsional angles .

Validation : Check R-factors (<5%), electron density maps, and CCDC deposition (e.g., CCDC 1234567) .

  • Case Study : Discrepancies in amide group orientation can be resolved using anisotropic displacement parameters and Hirshfeld surface analysis .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer : Implement a multi-omics approach:
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) after treatment.
  • Proteomics : Use SILAC labeling and LC-MS/MS to quantify protein expression changes (e.g., caspase-3 activation) .
  • Pathway Analysis : Integrate data with KEGG or Reactome to map signaling pathways (e.g., p53 or MAPK) .
  • Validation : Confirm targets via siRNA knockdown or CRISPR-Cas9 and assess IC50_{50} shifts in cytotoxicity assays (MTT or Annexin V/PI staining) .

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